N-(4-ethoxyphenyl)azepane-1-sulfonamide
CAS No.: 838887-11-9
Cat. No.: VC21522648
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 838887-11-9 |
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Molecular Formula | C14H22N2O3S |
Molecular Weight | 298.4g/mol |
IUPAC Name | N-(4-ethoxyphenyl)azepane-1-sulfonamide |
Standard InChI | InChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3 |
Standard InChI Key | HRCISSOYXRSZIR-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Canonical SMILES | CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Introduction
Structural Characteristics and Identification
Chemical Structure and Nomenclature
N-(4-ethoxyphenyl)azepane-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by the presence of the -SO₂NH- functional group. The compound's structure comprises three key components:
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An azepane ring (a seven-membered cyclic amine)
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A sulfonamide linkage (-SO₂NH-)
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A 4-ethoxyphenyl group (a benzene ring with an ethoxy substituent at the para position)
Based on the structural components and chemical nomenclature principles similar to those used for related compounds, we can infer the following molecular details:
Table 1: Structural Identification Parameters
Parameter | Value |
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Molecular Formula | C₁₄H₂₂N₂O₃S |
Molecular Weight | Approximately 302.4 g/mol |
Chemical Class | Sulfonamide |
Structural Classification | Azepane derivative |
Chemical Bonds | Includes C-N, S=O, C-O-C linkages |
Structural Comparison with Related Compounds
The structural features of N-(4-ethoxyphenyl)azepane-1-sulfonamide can be compared with similar compounds found in the research literature:
N-(4-ethoxyphenyl)azepane-1-sulfonamide shares structural similarities with N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide, which has a molecular weight of 303.47 g/mol and contains an azepane ring with a sulfonamide group . The key difference is that N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide has a cyclohexyl group with an ethylamino substituent instead of an ethoxyphenyl group.
Other related compounds include 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one, which incorporates the azepane-1-sulfonyl group but connects it to a different heterocyclic system, and 6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one, which combines a sulfonamide moiety with a triazolopyridine framework.
Physicochemical Properties
Predicted Physical and Chemical Properties
Based on the structural features and comparison with similar compounds, the following physicochemical properties can be predicted:
Table 2: Estimated Physicochemical Properties
Synthesis Approaches
General Synthetic Strategies
The synthesis of N-(4-ethoxyphenyl)azepane-1-sulfonamide would likely follow approaches similar to those used for related sulfonamide compounds. Based on synthetic methods for analogous structures, a potential synthesis route could involve:
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Preparation of azepane-1-sulfonyl chloride:
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Starting with azepane (hexamethyleneimine)
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Reaction with chlorosulfonic acid or sulfuryl chloride to form the sulfonyl chloride intermediate
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Coupling with 4-ethoxyphenylamine:
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Reaction of azepane-1-sulfonyl chloride with 4-ethoxyphenylamine
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Use of a base (e.g., pyridine, triethylamine) to neutralize the HCl formed
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Purification through recrystallization or column chromatography
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This synthetic approach is comparable to methods used for other complex sulfonamides, such as those containing triazolopyridine frameworks or dihydropyridinone structures.
Alternative Synthetic Routes
Alternative synthetic approaches might include:
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Coupling of azepane with 4-ethoxyphenylsulfonyl chloride:
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Formation of 4-ethoxyphenylsulfonyl chloride from 4-ethoxybenzene
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Subsequent reaction with azepane under basic conditions
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Microwave-assisted synthesis:
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Potentially accelerating the reaction and improving yields
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Similar to techniques used in the synthesis of related heterocyclic sulfonamides
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Green chemistry approaches:
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Using alternative solvents or catalysts to reduce environmental impact
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Employing flow chemistry for improved efficiency and scalability
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Property | Prediction | Rationale |
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Bioavailability | Moderate | Based on Log P, hydrogen bonding capacity, and molecular weight |
BBB Permeability | Limited | Due to polar sulfonamide group |
Protein Binding | Moderate to high | Based on lipophilicity and aromatic character |
Metabolic Stability | Variable | Subject to Phase I and II metabolism pathways |
Target Classes | Enzymes, receptors | Similar to other sulfonamide compounds |
Structure-Activity Relationship Considerations
The structural features of N-(4-ethoxyphenyl)azepane-1-sulfonamide suggest several structure-activity relationship aspects:
Research Status and Future Directions
Current Research Limitations
The current research on N-(4-ethoxyphenyl)azepane-1-sulfonamide appears limited, with few dedicated studies available in the scientific literature. This represents a significant gap in our understanding of this compound's properties and potential applications.
Recommended Research Areas
Future research on N-(4-ethoxyphenyl)azepane-1-sulfonamide could productively focus on:
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Synthesis optimization: Developing efficient and scalable synthetic routes
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Comprehensive characterization: Determining precise physicochemical properties through experimental studies
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Biological activity screening: Evaluating potential therapeutic applications through high-throughput screening
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Structure modification studies: Investigating the effect of structural modifications on biological activity and physicochemical properties
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Toxicological assessment: Evaluating safety profiles and potential environmental impact
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